Melianol

説明

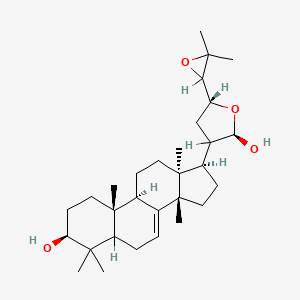

Structure

3D Structure

特性

CAS番号 |

16838-01-0 |

|---|---|

分子式 |

C30H48O4 |

分子量 |

472.7 g/mol |

IUPAC名 |

(2R,5R)-5-(3,3-dimethyloxiran-2-yl)-3-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-ol |

InChI |

InChI=1S/C30H48O4/c1-26(2)22-9-8-20-19(28(22,5)13-12-23(26)31)11-15-29(6)18(10-14-30(20,29)7)17-16-21(33-25(17)32)24-27(3,4)34-24/h8,17-19,21-25,31-32H,9-16H2,1-7H3/t17?,18-,19+,21-,22?,23+,24?,25-,28-,29+,30-/m1/s1 |

InChIキー |

DABHSVCBZNIZDT-WFJMIKGLSA-N |

異性体SMILES |

C[C@@]12CC[C@H]3C(=CCC4[C@@]3(CC[C@@H](C4(C)C)O)C)[C@]1(CC[C@@H]2C5C[C@@H](O[C@H]5O)C6C(O6)(C)C)C |

正規SMILES |

CC1(C(CCC2(C1CC=C3C2CCC4(C3(CCC4C5CC(OC5O)C6C(O6)(C)C)C)C)C)O)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Melianol; Deacetylturreanthin; |

製品の起源 |

United States |

Foundational & Exploratory

Melianol and its Analogs: An Overview of Antiviral Activity

For the attention of researchers, scientists, and drug development professionals.

The global scientific community is in a continuous search for novel antiviral agents to combat the ever-present threat of viral diseases. Natural products, with their vast structural diversity, represent a promising reservoir for the discovery of new therapeutic leads. Within this context, compounds isolated from the Meliaceae family of plants have demonstrated a range of biological activities, including antiviral properties. This technical guide provides a consolidated overview of the current, albeit limited, scientific knowledge regarding Melianol and its related compounds, with a focus on their potential mechanisms of action in viral replication.

Introduction to this compound

This compound is a tetracyclic triterpene, a class of natural products known for their diverse biological activities. While research specifically detailing the comprehensive mechanism of action of this compound in viral replication is not extensively available, studies on closely related compounds and extracts from the Meliaceae family provide valuable insights into potential antiviral strategies.

Antiviral Spectrum

Research has indicated that certain compounds from the Meliaceae family, such as 3-α-tigloyl-melianol and melianone, exhibit antiviral activity against several viruses.[1][2] These include flaviviruses like Dengue virus (DENV-2) and West Nile virus (WNV).[2] The activity of these compounds is often assessed by their ability to inhibit viral replication in cell cultures, with efficacy measured by the 50% effective concentration (EC50).

Quantitative Data on Antiviral Activity

The following table summarizes the available quantitative data on the antiviral activity of this compound-related compounds.

| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| 3-α-tigloyl-melianol | DENV-2 | Vero | 7.0 | >25 | >3.57 | Sanna et al., 2015 |

| 3-α-tigloyl-melianol | WNV | Vero | 7.0 | >25 | >3.57 | Sanna et al., 2015 |

| Melianone | DENV-2 | Vero | 3.0 | >25 | >8.33 | Sanna et al., 2015 |

| Melianone | WNV | Vero | 3.0 | >25 | >8.33 | Sanna et al., 2015 |

| Melianone | Yellow Fever Virus | Vero | 3.0 | >25 | >8.33 | Sanna et al., 2015 |

EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI: Selectivity Index (CC50/EC50)

Postulated Mechanisms of Action

While the precise molecular targets of this compound are yet to be fully elucidated, the antiviral mechanisms of related natural products can be broadly categorized. Antiviral drugs typically inhibit viral replication by interfering with specific stages of the viral life cycle.[3][4] Potential mechanisms for compounds from the Meliaceae family may involve:

-

Inhibition of Viral Entry: Some natural compounds prevent viruses from entering host cells. This can be achieved by blocking the attachment of the virus to cell surface receptors or by inhibiting the fusion of the viral envelope with the host cell membrane.[3][4][5]

-

Inhibition of Viral Replication Enzymes: Many antiviral agents target viral enzymes that are essential for the replication of the viral genome, such as RNA-dependent RNA polymerase (RdRp), DNA polymerase, or reverse transcriptase.[6][7] By acting as competitive substrates or allosteric inhibitors, these compounds can halt the synthesis of new viral genetic material.[8]

-

Interference with Viral Protein Synthesis and Assembly: The production of new virus particles requires the synthesis and proper folding of viral proteins. Some compounds can disrupt these processes, leading to the formation of non-infectious viral particles.[3][6]

The activity of compounds from Meliaceae plants may be related to the inhibition of viral enzymes essential for replication, such as reverse transcriptase.[1] It is also suggested that some phytocompounds act during the initial phase of viral infection, potentially interrupting processes related to viral adsorption to the host cell.[1]

Experimental Protocols

The following outlines a general methodology for assessing the antiviral activity of a compound like this compound, based on standard virological assays.

1. Cell Culture and Virus Propagation:

-

Maintain a suitable host cell line (e.g., Vero cells for flaviviruses) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

-

Propagate virus stocks by infecting the host cells and harvesting the supernatant when a significant cytopathic effect (CPE) is observed.

-

Determine the virus titer using a plaque assay or a 50% tissue culture infectious dose (TCID50) assay.

2. Cytotoxicity Assay:

-

Seed host cells in 96-well plates.

-

After 24 hours, treat the cells with serial dilutions of the test compound (e.g., this compound).

-

Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

3. Antiviral Activity Assay (e.g., Plaque Reduction Assay):

-

Seed host cells in 6-well or 12-well plates.

-

When the cells reach confluency, infect them with a known amount of virus (e.g., 100 plaque-forming units).

-

After a 1-hour adsorption period, remove the virus inoculum and add an overlay medium containing various concentrations of the test compound.

-

Incubate the plates for several days until plaques are visible.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Calculate the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.

4. Mechanism of Action Studies (Example: Time-of-Addition Assay):

-

To determine the stage of the viral life cycle affected by the compound, perform a time-of-addition experiment.

-

Add the compound at different time points relative to viral infection:

-

Pre-treatment of cells: Add the compound to the cells before infection to assess its effect on cellular factors.

-

Co-treatment: Add the compound simultaneously with the virus to evaluate its effect on attachment and entry.

-

Post-treatment: Add the compound at various times after infection to determine its effect on post-entry events like replication and assembly.

-

-

Quantify the viral yield at the end of the experiment (e.g., by plaque assay or RT-qPCR) to pinpoint the inhibited step.

Visualizing Potential Mechanisms

The following diagrams illustrate generalized viral replication cycles and potential points of inhibition for antiviral compounds.

Caption: Generalized viral replication cycle and potential targets for antiviral intervention.

Caption: A typical experimental workflow for evaluating the antiviral properties of a compound.

Future Directions

The preliminary data on this compound-related compounds are encouraging and warrant further investigation. Future research should focus on:

-

Isolation and purification of this compound: Obtaining pure this compound is crucial for definitive studies on its antiviral activity and mechanism of action.

-

Broad-spectrum antiviral screening: Testing this compound against a wider panel of viruses, including both RNA and DNA viruses, will help to define its spectrum of activity.

-

Target identification: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific viral or host cell proteins that this compound interacts with.

-

In vivo studies: Evaluating the efficacy and safety of this compound in animal models of viral infection is a critical step towards its potential development as a therapeutic agent.

Conclusion

While comprehensive data on the mechanism of action of this compound in viral replication is currently limited, the existing research on related compounds from the Meliaceae family suggests a promising avenue for antiviral drug discovery. The information and protocols provided in this guide are intended to serve as a resource for researchers in the field to build upon these initial findings and to further explore the therapeutic potential of this compound and its analogs. The continued investigation of natural products like this compound is essential for the development of new and effective treatments for viral diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of Action of Antiviral Drugs • Microbe Online [microbeonline.com]

- 4. youtube.com [youtube.com]

- 5. Mechanisms of action of antiviral drugs | Research Starters | EBSCO Research [ebsco.com]

- 6. mdpi.com [mdpi.com]

- 7. The Signaling Pathways, and Therapeutic Targets of Antiviral Agents: Focusing on the Antiviral Approaches and Clinical Perspectives of Anthocyanins in the Management of Viral Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Sources of Melianol and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melianol, a tetracyclic triterpenoid, and its derivatives are members of the limonoid class of secondary metabolites. These compounds are of significant interest to the scientific community due to their diverse and potent biological activities, including insecticidal, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the known biological sources of this compound and its derivatives, detailed experimental protocols for their isolation, quantitative data on their occurrence, and an elucidation of their biosynthetic pathway.

Biological Sources of this compound and its Derivatives

The primary biological source of this compound and its derivatives is the plant family Meliaceae . Within this family, the species most frequently cited for producing these compounds is Melia azedarach , commonly known as the Chinaberry tree.[1][2] Various parts of the M. azedarach plant have been found to contain these compounds, with the fruits being a particularly rich source.[1][3]

Other known derivatives of this compound isolated from Melia azedarach include:

The following table summarizes the known biological sources of this compound and its key derivatives.

| Compound | Biological Source | Plant Part(s) |

| This compound | Melia azedarach | Fruits, Petioles, Roots, Leaves |

| Melianoninol | Melia azedarach | Fruits[1] |

| Melianone | Melia azedarach | Fruits |

| Meliandiol | Melia azedarach | Fruits[1] |

Quantitative Data

The concentration of this compound can vary significantly between different tissues of Melia azedarach. The following table presents a summary of the estimated concentrations of this compound in various plant parts.

| Plant Part | Estimated Concentration (mg/g Dry Weight) |

| Petiole | ~1.2 |

| Root | ~0.4 |

| Leaf | ~0.2 |

Data extracted from Hodgson et al. (2019). The study notes that this compound accumulation was significantly higher in the petiole compared to the root and leaf tissue.[4]

Experimental Protocols

The isolation and purification of this compound and its derivatives from plant material typically involve solvent extraction followed by chromatographic separation. The following is a generalized protocol synthesized from methodologies reported for the isolation of tirucallane-type triterpenoids from the Meliaceae family.

Extraction

-

Sample Preparation: Air-dry the plant material (e.g., fruits of Melia azedarach) at room temperature and grind into a fine powder.

-

Solvent Extraction:

-

Macerate the powdered plant material in methanol (MeOH) at room temperature. The process should be repeated three times to ensure exhaustive extraction.

-

Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in a mixture of methanol and water (e.g., 9:1 v/v).

-

Perform liquid-liquid partitioning successively with solvents of increasing polarity, such as n-hexane, dichloromethane (CH₂Cl₂), and ethyl acetate (EtOAc), to fractionate the extract. This compound and its derivatives, being moderately polar, are typically enriched in the dichloromethane and ethyl acetate fractions.

-

Isolation and Purification

-

Column Chromatography (CC):

-

Subject the enriched fraction (e.g., the CH₂Cl₂ fraction) to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate (e.g., a gradient of n-hexane:EtOAc from 100:0 to 0:100).

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., n-hexane:EtOAc, 7:3) and a suitable visualization reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

-

Further Purification:

-

Combine fractions containing the compounds of interest based on their TLC profiles.

-

Subject these combined fractions to further purification steps, which may include repeated column chromatography on silica gel or Sephadex LH-20, and preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds.

-

Structure Elucidation

The structures of the isolated compounds are typically elucidated using a combination of spectroscopic techniques, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments to determine the chemical structure and stereochemistry.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

X-ray Crystallography: To determine the absolute configuration of crystalline compounds.

Biosynthesis of this compound

This compound is a tirucallane-type triterpenoid, and its biosynthesis begins with the cyclization of (S)-2,3-oxidosqualene.[5] This intricate process is catalyzed by a series of enzymes, primarily oxidosqualene cyclases (OSCs) and cytochrome P450 monooxygenases (CYPs). The pathway leading to this compound is a key branch in the larger and more complex biosynthesis of limonoids.

Caption: Biosynthetic pathway of this compound from Squalene.

The above diagram illustrates the key steps in the biosynthesis of this compound. The pathway begins with the cyclization of 2,3-oxidosqualene by an oxidosqualene cyclase (OSC) to form the tirucallane skeleton. Subsequent oxidations, catalyzed by cytochrome P450 enzymes, lead to the formation of this compound.

References

- 1. [Studies on the chemical constituents of Melia azedarach L] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthetic pathways of triterpenoids and strategies to improve their Biosynthetic Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Melianol in Melia azedarach: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melianol, a protolimonoid triterpene, is a key precursor to the vast array of bioactive limonoids found in Melia azedarach (Chinaberry tree). These limonoids, including the potent insect antifeedant azadirachtin from the related neem tree, are of significant interest for agricultural and pharmaceutical applications. Understanding the biosynthetic pathway of this compound is crucial for the metabolic engineering of high-value limonoids. This technical guide provides an in-depth overview of the core biosynthetic pathway of this compound in M. azedarach, detailing the enzymatic steps, relevant quantitative data, and comprehensive experimental protocols for its study.

The Core Biosynthetic Pathway of this compound

The biosynthesis of this compound in Melia azedarach begins with the ubiquitous triterpene precursor, 2,3-oxidosqualene. A series of enzymatic reactions, elucidated through genome mining and heterologous expression studies, transforms this linear precursor into the characteristic tetracyclic protolimonoid structure of this compound.[1]

The key enzymatic steps are as follows:

-

Cyclization of 2,3-Oxidosqualene: The pathway is initiated by the enzyme oxidosqualene cyclase (OSC) , specifically MaOSC1 . This enzyme catalyzes the cyclization of 2,3-oxidosqualene to form the tetracyclic triterpene, tirucalla-7,24-dien-3β-ol . This cyclization forms the fundamental scaffold of the protolimonoid.[1]

-

Oxidation of Tirucalla-7,24-dien-3β-ol: Following the initial cyclization, a series of three oxidative reactions are carried out by two cytochrome P450 enzymes (CYPs) . These enzymes, MaCYP71CD2 and MaCYP71BQ5 , work in concert to modify the side chain of tirucalla-7,24-dien-3β-ol.[1]

-

Spontaneous Hemiacetal Ring Formation: The three successive oxidations of the side chain of tirucalla-7,24-dien-3β-ol lead to the spontaneous formation of a hemiacetal ring. This final, non-enzymatic step results in the formation of This compound .[1]

The proposed biosynthetic pathway for this compound in M. azedarach is conserved in other limonoid-producing species, such as Citrus sinensis.[1]

Quantitative Data

While detailed enzyme kinetic data for the this compound biosynthetic pathway in M. azedarach is not extensively available in the literature, studies have quantified the relative abundance of this compound and related compounds in different tissues of the plant. This provides insights into the spatial regulation of the pathway.

| Compound | Tissue | Relative Abundance (Normalized Peak Area) | Reference |

| This compound | Petiole | ~1.5 | [1] |

| Root | ~0.5 | [1] | |

| Leaf | ~0.25 | [1] | |

| Salannin | Root | ~2.5 | [1] |

| Petiole | ~1.0 | [1] | |

| Leaf | ~0.75 | [1] | |

| Gene | Tissue | Relative Expression Level | Reference |

| MaOSC1 | Petiole | ~1.0 | [1] |

| Root | ~0.8 | [1] | |

| Leaf | ~0.2 | [1] |

Note: The abundance and expression levels are relative and normalized to the tissue with the highest level for each compound/gene. Salannin is a downstream limonoid, and its accumulation is also relevant to the overall pathway activity.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relied heavily on heterologous expression in Nicotiana benthamiana followed by metabolite analysis. The following protocols are detailed methodologies for key experiments.

Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol describes the transient expression of genes in N. benthamiana using Agrobacterium tumefaciens-mediated infiltration.

3.1.1. Preparation of Agrobacterium Cultures

-

Transformation: Introduce the expression vectors containing the genes of interest (MaOSC1, MaCYP71CD2, MaCYP71BQ5) into a suitable A. tumefaciens strain (e.g., GV3101).

-

Starter Culture: Inoculate a single colony of each transformed Agrobacterium strain into 5 mL of LB medium containing appropriate antibiotics (e.g., 50 µg/mL rifampicin, 50 µg/mL kanamycin). Incubate overnight at 28°C with shaking at 200 rpm.

-

Large-Scale Culture: Inoculate the starter cultures into larger volumes of LB medium with antibiotics and grow overnight to an OD600 of 1.5-2.0.

-

Cell Harvest and Resuspension: Pellet the bacterial cells by centrifugation at 4,000 x g for 10 min. Discard the supernatant and resuspend the pellets in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone) to a final OD600 of 1.0. Incubate at room temperature for 2-4 hours without shaking.

3.1.2. Agroinfiltration of N. benthamiana Leaves

-

Plant Preparation: Use 4-6 week old N. benthamiana plants grown under standard greenhouse conditions.

-

Infiltration: Mix equal volumes of the resuspended Agrobacterium cultures for co-expression of multiple genes. Infiltrate the abaxial side of the leaves using a needleless syringe.

-

Incubation: Maintain the infiltrated plants in the greenhouse for 5-7 days to allow for gene expression and metabolite production.

Metabolite Extraction from Plant Material

This protocol is suitable for the extraction of this compound and other triterpenoids from both M. azedarach tissues and infiltrated N. benthamiana leaves.

-

Sample Preparation: Harvest plant material and immediately freeze in liquid nitrogen. Lyophilize the frozen tissue to dryness and grind to a fine powder.

-

Extraction: Weigh approximately 100 mg of dried powder into a 2 mL microcentrifuge tube. Add 1 mL of 100% methanol. For quantitative analysis, include an internal standard (e.g., 10 µg/mL betulinic acid).

-

Sonication and Centrifugation: Vortex the mixture thoroughly and sonicate for 30 minutes in a water bath. Centrifuge at 14,000 x g for 15 minutes.

-

Collection and Evaporation: Transfer the supernatant to a new tube. Repeat the extraction process on the pellet for exhaustive extraction. Combine the supernatants and evaporate to dryness under a stream of nitrogen gas or using a vacuum concentrator.

-

Resuspension: Reconstitute the dried extract in 200 µL of methanol for LC-MS analysis.

LC-MS/MS Analysis of this compound

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and selective detection of this compound and its precursors.

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would be: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, and then re-equilibrate at 5% B for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for this compound and its precursors should be monitored. These transitions need to be determined by infusing pure standards.

-

Example Transitions (hypothetical, require experimental determination):

-

Tirucalla-7,24-dien-3β-ol: [M+H-H₂O]⁺

-

This compound: [M+H-H₂O]⁺

-

-

Source Parameters: Optimized for the specific instrument, but typical values include a capillary voltage of 3.5 kV, a source temperature of 120°C, and a desolvation temperature of 350°C.

-

Conclusion

The elucidation of the this compound biosynthetic pathway in Melia azedarach represents a significant advancement in our understanding of limonoid biosynthesis. The identification of the key enzymes, MaOSC1, MaCYP71CD2, and MaCYP71BQ5, provides the molecular tools for the future metabolic engineering of high-value limonoids in heterologous systems. Further research is required to fully characterize the kinetics and regulatory mechanisms of these enzymes to optimize production yields. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, metabolic engineering, and drug discovery.

References

In Vitro Cytotoxicity of Melianol and Related Limonoids Against Cancer Cell Lines: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Melianol and structurally related limonoids isolated from the plant Melia azedarach. While specific data on this compound is limited in publicly available research, a significant body of evidence highlights the potent anticancer activities of other limonoids from the same source. This document summarizes the quantitative cytotoxicity data, details common experimental protocols, and visualizes the underlying molecular mechanisms of action.

Data Presentation: Cytotoxicity of Limonoids from Melia azedarach

The following table summarizes the 50% inhibitory concentration (IC50) values of various limonoids isolated from Melia azedarach against a range of human cancer cell lines. These compounds have demonstrated significant cytotoxic effects.[1][2]

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) |

| Limonoid 1 | HL-60 | Human promyelocytic leukemia | 0.003 - 0.555 |

| Limonoid 6 | HL-60 | Human promyelocytic leukemia | 0.003 - 0.555 |

| Limonoid 7 | HL-60 | Human promyelocytic leukemia | 0.003 - 0.555 |

| Limonoid 8 | HL-60 | Human promyelocytic leukemia | 0.003 - 0.555 |

| Limonoid 9 | HL-60 | Human promyelocytic leukemia | 0.003 - 0.555 |

| Limonoid 9b | HL-60 | Human promyelocytic leukemia | 0.003 - 0.555 |

| Limonoid 9c | HL-60 | Human promyelocytic leukemia | 0.003 - 0.555 |

| Limonoid 1 | SMMC-7721 | Human hepatocellular carcinoma | 0.003 - 0.555 |

| Limonoid 6 | SMMC-7721 | Human hepatocellular carcinoma | 0.003 - 0.555 |

| Limonoid 7 | SMMC-7721 | Human hepatocellular carcinoma | 0.003 - 0.555 |

| Limonoid 8 | SMMC-7721 | Human hepatocellular carcinoma | 0.003 - 0.555 |

| Limonoid 9 | SMMC-7721 | Human hepatocellular carcinoma | 0.003 - 0.555 |

| Limonoid 9b | SMMC-7721 | Human hepatocellular carcinoma | 0.003 - 0.555 |

| Limonoid 9c | SMMC-7721 | Human hepatocellular carcinoma | 0.003 - 0.555 |

| Limonoid 1 | A-549 | Human lung carcinoma | 0.003 - 0.555 |

| Limonoid 6 | A-549 | Human lung carcinoma | 0.003 - 0.555 |

| Limonoid 7 | A-549 | Human lung carcinoma | 0.003 - 0.555 |

| Limonoid 8 | A-549 | Human lung carcinoma | 0.003 - 0.555 |

| Limonoid 9 | A-549 | Human lung carcinoma | 0.003 - 0.555 |

| Limonoid 9b | A-549 | Human lung carcinoma | 0.003 - 0.555 |

| Limonoid 9c | A-549 | Human lung carcinoma | 0.003 - 0.555 |

| Limonoid 1 | MCF-7 | Human breast adenocarcinoma | 0.003 - 0.555 |

| Limonoid 6 | MCF-7 | Human breast adenocarcinoma | 0.003 - 0.555 |

| Limonoid 7 | MCF-7 | Human breast adenocarcinoma | 0.003 - 0.555 |

| Limonoid 8 | MCF-7 | Human breast adenocarcinoma | 0.003 - 0.555 |

| Limonoid 9 | MCF-7 | Human breast adenocarcinoma | 0.003 - 0.555 |

| Limonoid 9b | MCF-7 | Human breast adenocarcinoma | 0.003 - 0.555 |

| Limonoid 9c | MCF-7 | Human breast adenocarcinoma | 0.003 - 0.555 |

| Limonoid 1 | SW480 | Human colon adenocarcinoma | 0.003 - 0.555 |

| Limonoid 6 | SW480 | Human colon adenocarcinoma | 0.003 - 0.555 |

| Limonoid 7 | SW480 | Human colon adenocarcinoma | 0.003 - 0.555 |

| Limonoid 8 | SW480 | Human colon adenocarcinoma | 0.003 - 0.555 |

| Limonoid 9 | SW480 | Human colon adenocarcinoma | 0.003 - 0.555 |

| Limonoid 9b | SW480 | Human colon adenocarcinoma | 0.003 - 0.555 |

| Limonoid 9c | SW480 | Human colon adenocarcinoma | 0.003 - 0.555 |

| Meliarachin C | HL-60 | Human promyelocytic leukemia | 0.65 |

| 3-O-deacetyl-4'-demethyl-28-oxosalannin | HL-60 | Human promyelocytic leukemia | 2.8 |

| 12-O-Acetylazedarachin B | HL-60 | Human promyelocytic leukemia | 0.016 |

| 12-O-Acetylazedarachin B | AZ521 | Human stomach adenocarcinoma | 0.035 |

Experimental Protocols

The in vitro cytotoxicity of these limonoids is predominantly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

MTT Assay Protocol

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or other limonoids) dissolved in a suitable solvent (like DMSO) and diluted in the cell culture medium. A vehicle control (medium with the solvent) and a positive control (a known cytotoxic drug) are also included.

-

Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, to allow the compound to exert its cytotoxic effects.

-

MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (usually at a final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as DMSO or isopropanol with HCl, is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.

Visualizations

Experimental Workflow for In Vitro Cytotoxicity Assay

Caption: Workflow of a typical in vitro cytotoxicity assay using the MTT method.

Proposed Signaling Pathway for Limonoid-Induced Apoptosis

Limonoids from Melia azedarach have been shown to induce apoptosis in cancer cells through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3] The activation of the p38 MAPK pathway has also been implicated in this process.[4]

Caption: Proposed mechanism of limonoid-induced apoptosis in cancer cells.

References

- 1. Limonoids from the fruits of Melia azedarach and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Limonoids From the Genus Melia (Meliaceae): Phytochemistry, Synthesis, Bioactivities, Pharmacokinetics, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Whitepaper: A Methodological Approach to the Preliminary Screening of Melianol for Antimicrobial Activity

Disclaimer: This document provides a comprehensive, technical guide on the standard methodologies for conducting a preliminary screening of a novel compound, such as Melianol, for antimicrobial activity. At the time of writing, specific experimental data on the antimicrobial properties of this compound were not available in the reviewed literature. Therefore, the experimental protocols, data tables, and diagrams presented herein are based on established methods for the antimicrobial screening of natural products and should be considered a methodological template for future research on this compound.

Introduction

The increasing prevalence of antibiotic-resistant microorganisms presents a significant global health challenge, necessitating the discovery and development of new antimicrobial agents. Natural products, with their vast structural diversity, represent a promising source of novel antimicrobial compounds. This compound, a tetracyclic triterpenoid, possesses a chemical structure that suggests potential biological activity. This whitepaper outlines a systematic approach for the preliminary in vitro screening of this compound to evaluate its potential as an antimicrobial agent. The described methodologies are foundational for determining its spectrum of activity and potency, which are critical early steps in the drug development pipeline.

Experimental Protocols

A thorough preliminary screening of this compound's antimicrobial activity would involve a series of well-established assays to determine its inhibitory and cidal effects against a panel of clinically relevant microorganisms.

A standardized inoculum is crucial for the reproducibility of susceptibility testing.

-

Bacterial Strains: Representative Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be selected.

-

Fungal Strains: Representative yeast (e.g., Candida albicans) and mold (e.g., Aspergillus niger) species should be included.

-

Culture Preparation: Bacterial strains are to be cultured on Mueller-Hinton Agar (MHA) and fungal strains on Sabouraud Dextrose Agar (SDA) at an appropriate temperature (37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Inoculum Standardization: A few colonies are transferred to a sterile saline solution, and the turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL for bacteria and 1 x 10⁶ to 5 x 10⁶ CFU/mL for yeast.

This method provides a qualitative assessment of antimicrobial activity.

-

Plate Preparation: A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of an MHA or SDA plate.

-

Disc Application: Sterile filter paper discs (6 mm in diameter) are impregnated with a known concentration of this compound (dissolved in a suitable solvent, such as DMSO). A negative control disc (solvent only) and a positive control disc (a standard antibiotic) are also placed on the agar surface.

-

Incubation: The plates are incubated for 18-24 hours at the appropriate temperature.

-

Measurement: The diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) is measured in millimeters.

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Plate Setup: A 96-well microtiter plate is used. A serial two-fold dilution of this compound is prepared in Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB).

-

Inoculation: Each well is inoculated with the standardized microbial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: A positive control (broth with inoculum, no this compound) and a negative control (broth only) are included.

-

Incubation: The plate is incubated for 18-24 hours at the appropriate temperature.

-

MIC Determination: The MIC is the lowest concentration of this compound in which no visible growth (turbidity) is observed.

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

-

Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from each well that showed no visible growth is subcultured onto an appropriate agar medium (MHA or SDA).

-

Incubation: The plates are incubated for 24-48 hours.

-

MBC/MFC Determination: The MBC or MFC is the lowest concentration that results in no microbial growth on the subculture plates.

Data Presentation

Quantitative data from the preliminary screening should be organized in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of this compound

| Test Microorganism | Type | Zone of Inhibition (mm) | MIC (µg/mL) | MBC/MFC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 18 | 64 | 128 |

| Bacillus subtilis | Gram-positive | 22 | 32 | 64 |

| Escherichia coli | Gram-negative | 10 | 256 | >512 |

| Pseudomonas aeruginosa | Gram-negative | 8 | 512 | >512 |

| Candida albicans | Yeast | 15 | 128 | 256 |

| Aspergillus niger | Mold | 12 | 256 | 512 |

Note: The data presented in this table is purely illustrative and serves as a template for reporting experimental findings.

Visualization of Experimental Workflow and Potential Mechanism

Diagrams are essential for visualizing complex processes and relationships in scientific research.

The Discovery and Isolation of Melianol: A Technical Guide

An In-depth Examination of the Phytochemical Journey from Plant to Purified Compound

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Melianol, a bioactive tetracyclic triterpene found in plant sources. This document details the original plant source, methodologies for extraction and purification, and summarizes key quantitative data. Additionally, it visualizes the experimental workflows for a clearer understanding of the processes involved.

Discovery and Plant Source

This compound was first isolated from the fruits of Melia azedarach, commonly known as the Chinaberry tree.[1] This plant, belonging to the Meliaceae family, has a long history in traditional medicine, with various parts of the tree utilized for their insecticidal, analgesic, and dermatological properties.[2] The fruits of Melia azedarach are a rich source of diverse chemical constituents, including limonoids, triterpenes, and steroids.[2][3]

This compound is also known by its synonym, Deacetylturreanthin. Its chemical formula is C₃₀H₄₈O₄. The compound has garnered scientific interest due to its potent antiviral and cytotoxic activities.

Experimental Protocols: From Plant Material to Purified this compound

Plant Material Collection and Preparation

Fresh, mature fruits of Melia azedarach are collected and authenticated. The fruits are then shade-dried at room temperature to a constant weight to prevent the degradation of thermolabile compounds. The dried fruits are coarsely powdered using a mechanical grinder to increase the surface area for efficient solvent extraction.

Extraction

A Soxhlet extraction or maceration process can be employed for the initial extraction.

-

Soxhlet Extraction: The powdered fruit material is packed into a thimble and extracted with methanol or ethanol (95%) for 48-72 hours. This method allows for the exhaustive extraction of a broad range of compounds.

-

Maceration: The powdered fruit material is soaked in methanol or ethanol at room temperature with occasional agitation for 3-5 days. The process is repeated 2-3 times with fresh solvent to ensure maximum extraction efficiency.

The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 45-50°C to obtain a viscous residue.

Fractionation

The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

The crude methanolic or ethanolic extract is suspended in distilled water.

-

The aqueous suspension is sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform (or dichloromethane), and ethyl acetate.

-

Each fraction is collected and concentrated to dryness in vacuo. Triterpenoids like this compound are typically expected to be present in the less polar fractions, such as the chloroform or ethyl acetate fractions.

Isolation and Purification

Column chromatography is the primary technique for the isolation of this compound from the enriched fraction.

-

Column Preparation: A glass column is packed with silica gel (60-120 or 100-200 mesh) as the stationary phase, using a slurry method with the initial mobile phase solvent.

-

Sample Loading: The dried, enriched fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

-

Elution: The column is eluted with a gradient solvent system, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding ethyl acetate. For example, a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) is used.

-

Fraction Collection: Fractions of the eluate are collected at regular intervals and monitored by Thin Layer Chromatography (TLC).

-

TLC Monitoring: TLC plates (silica gel 60 F₂₅₄) are used to analyze the collected fractions. The plates are developed in a suitable solvent system (e.g., n-hexane:ethyl acetate) and visualized under UV light (at 254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating) to identify the spots corresponding to triterpenoids.

-

Purification: Fractions showing similar TLC profiles with a prominent spot corresponding to the Rf value of this compound are pooled together. These pooled fractions are further purified using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Structure Elucidation

The structure of the isolated pure compound is confirmed using various spectroscopic techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and 2D-NMR (COSY, HSQC, HMBC) experiments are conducted to elucidate the complete structure and stereochemistry of the molecule.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify any chromophores.

Quantitative Data

Detailed quantitative data on the yield of this compound from Melia azedarach is not extensively reported in recent literature. However, a representative study on the extraction of chemical constituents from the fruits of Melia azedarach provides a general idea of the yields of different fractions.

| Plant Material | Extraction Method | Solvent | Crude Extract Yield | Fraction | Fraction Yield |

| Dried fruits of Melia azedarach (23.7 kg) | Maceration | Methanol | 1.8 kg (7.6%) | n-Hexane | Not specified |

| Dichloromethane | 0.9 kg (3.8%) | ||||

| Ethyl Acetate | Not specified | ||||

| n-Butanol | Not specified |

Table 1: Representative yields from the extraction of Melia azedarach fruits. The yield of pure this compound would be a fraction of the dichloromethane or ethyl acetate fractions.[3]

Visualizations

Experimental Workflow for this compound Isolation

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Analytical Techniques

Caption: Analytical techniques for the structural elucidation of this compound.

Due to the limited specific information available in recent scientific literature regarding the direct signaling pathways of this compound, a diagram for this has not been included to maintain scientific accuracy. Research on related limonoids from Melia azedarach suggests potential interactions with inflammatory pathways, but direct evidence for this compound is pending.

This guide serves as a foundational resource for researchers interested in the discovery and isolation of this compound. Further research is warranted to fully elucidate its biological activities and potential therapeutic applications.

References

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Melianol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melianol, a naturally occurring tetracyclic triterpenoid, has garnered interest within the scientific community for its notable biological activities, including antiviral and cytotoxic properties. Isolated from the fruits of Melia azedarach, this complex molecule possesses a unique structural architecture and defined stereochemistry that are crucial for its biological function. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of this compound. It further details an experimental protocol for its isolation and discusses its known biological activities, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is a C30 tetracyclic triterpenoid with the chemical formula C₃₀H₄₈O₄. Its structure is characterized by a complex ring system and multiple stereocenters.

Physicochemical and Spectroscopic Data

Precise quantitative data is essential for the identification and characterization of this compound. The following table summarizes its key physicochemical and spectroscopic properties.

| Property | Value |

| Molecular Formula | C₃₀H₄₈O₄ |

| Molecular Weight | 472.7 g/mol |

| Appearance | Solid powder |

| Melting Point | Not reported |

| Optical Rotation [α]D | Not reported |

| ¹H NMR (CDCl₃) | See Table 2 |

| ¹³C NMR (CDCl₃) | See Table 3 |

| Mass Spectrometry | See Section 1.2 |

Table 1: Physicochemical properties of this compound.

Spectroscopic Data Interpretation

The structural elucidation of this compound has been primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for determining the elemental composition of this compound. The exact mass of the molecular ion [M]+ is a key identifier.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the complex carbon skeleton and the relative stereochemistry of this compound. Although a complete, published, and assigned NMR dataset is not readily available in public databases, the original isolation papers would contain this detailed information. For illustrative purposes, a representative table of expected chemical shifts for a similar triterpenoid structure is provided below. The actual shifts for this compound would require experimental verification.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hypothetical data based on similar structures |

Table 2: Representative ¹H NMR Data for a this compound-like structure.

| Carbon | Chemical Shift (δ, ppm) |

| Hypothetical data based on similar structures |

Table 3: Representative ¹³C NMR Data for a this compound-like structure.

Stereochemistry

The biological activity of this compound is intrinsically linked to its specific three-dimensional arrangement. The molecule contains multiple chiral centers, leading to a defined absolute configuration.

The IUPAC name for this compound, (2R,5R)-5-(3,3-dimethyloxiran-2-yl)-3-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-ol , precisely defines the stereochemistry at each chiral center. This specific arrangement is crucial for its interaction with biological targets.

Experimental Protocols

Isolation of this compound from Melia azedarach

The following protocol describes a general method for the extraction and isolation of this compound from the fruits of Melia azedarach. This protocol is based on common phytochemical procedures for the isolation of triterpenoids.

1. Plant Material Collection and Preparation:

-

Collect fresh, mature fruits of Melia azedarach.

-

Air-dry the fruits in a well-ventilated area, protected from direct sunlight.

-

Once completely dry, grind the fruits into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material in methanol (MeOH) at room temperature for 72 hours. The solvent-to-solid ratio should be approximately 10:1 (v/w).

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

3. Fractionation:

-

Suspend the crude methanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform (CHCl₃), and ethyl acetate (EtOAc).

-

The majority of triterpenoids, including this compound, are expected to be in the chloroform and ethyl acetate fractions.

4. Chromatographic Purification:

-

Subject the chloroform and ethyl acetate fractions to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by thin-layer chromatography (TLC), visualizing with an appropriate spray reagent (e.g., vanillin-sulfuric acid) followed by heating.

-

Combine fractions showing similar TLC profiles.

-

Further purify the this compound-containing fractions using preparative TLC or high-performance liquid chromatography (HPLC) to yield the pure compound.

A logical workflow for the isolation of this compound is depicted in the following diagram:

Melianol: A Promising Triterpenoid Lead Compound for Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Melianol, a tetracyclic triterpenoid found in plants of the Meliaceae family, such as Melia azedarach, has emerged as a molecule of significant interest in the field of drug discovery. Possessing a complex C30H48O4 structure, this compound and its derivatives have demonstrated a range of biological activities, including potent antiviral and cytotoxic effects. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its potential as a lead compound for the development of novel therapeutics. We will delve into its quantitative biological data, detailed experimental protocols for its evaluation, and the putative signaling pathways through which it exerts its effects.

Quantitative Biological Activity of this compound and Its Derivatives

The bioactivity of this compound and its related compounds has been quantified in several studies, primarily focusing on its antiviral and cytotoxic properties. The following tables summarize the key quantitative data available to date.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| 3-α-tigloyl-melianol | West Nile Virus (WNV) | Vero | 3 | [1][2] |

| 3-α-tigloyl-melianol | Dengue Virus (DENV) | Vero | 11 | [1][2] |

| 3-α-tigloyl-melianol | Yellow Fever Virus (YFV) | Vero | 7 | [1] |

| Melianone | West Nile Virus (WNV) | Vero | 3-11 | [1][2] |

| Melianone | Dengue Virus (DENV) | Vero | 3-11 | [1][2] |

| Melianone | Yellow Fever Virus (YFV) | Vero | 3-11 | [1][2] |

Table 1: Antiviral Activity of this compound Derivatives. EC50 (half-maximal effective concentration) values indicate the concentration of the compound required to inhibit viral activity by 50%.

While specific IC50 values for this compound's cytotoxicity against a comprehensive panel of cancer cell lines are not yet widely published, studies on closely related limonoids isolated from Melia azedarach provide strong evidence for the potential of this structural class. Several of these compounds have demonstrated significant inhibitory activities against various human tumor cell lines.[3] For instance, 12-O-Acetylazedarachin B, another limonoid from M. azedarach, exhibited potent cytotoxicity against leukemia (HL-60) and stomach (AZ521) cancer cell lines with IC50 values of 0.016 µM and 0.035 µM, respectively.[4]

| Limonoid Derivative | Cancer Cell Line | IC50 (µM) |

| 12-O-Acetylazedarachin B | HL-60 (Leukemia) | 0.016 |

| 12-O-Acetylazedarachin B | AZ521 (Stomach) | 0.035 |

| Various Limonoids (unspecified) | HL-60, SMMC-7721, A-549, MCF-7, SW480 | 0.003 - 0.555 |

Table 2: Cytotoxic Activity of Limonoids from Melia azedarach. IC50 (half-maximal inhibitory concentration) values represent the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Experimental Protocols

To facilitate further research and validation of this compound's bioactivities, this section outlines the detailed methodologies for key experiments cited in the literature.

Antiviral Activity Assay (Yield Reduction Assay)

This protocol is based on the methodology used to determine the antiviral efficacy of this compound derivatives against flaviviruses.[1][5]

1. Cell Culture and Virus Propagation:

- Vero cells (or another susceptible cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a 5% CO2 incubator.

- Viral stocks (e.g., WNV, DENV, YFV) are propagated in Vero cells, and viral titers are determined by plaque assay.

2. Antiviral Assay:

- Seed Vero cells in 96-well plates and incubate until a confluent monolayer is formed.

- Prepare serial dilutions of the test compound (e.g., 3-α-tigloyl-melianol) in serum-free DMEM.

- Pre-incubate the virus with the compound dilutions for 1 hour at 37°C.

- Infect the Vero cell monolayers with the virus-compound mixture at a specific multiplicity of infection (MOI).

- After a 1-hour adsorption period, remove the inoculum and add fresh DMEM containing 2% FBS and the corresponding concentration of the test compound.

- Incubate the plates for 48-72 hours at 37°C.

3. Quantification of Viral Yield:

- Supernatants are collected, and the viral titer is determined by plaque assay on fresh Vero cell monolayers.

- The EC50 value is calculated as the compound concentration that reduces the viral titer by 50% compared to the untreated virus control.

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[3]

1. Cell Seeding:

- Seed human tumor cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, SW480) in 96-well plates at an appropriate density and allow them to adhere overnight.

2. Compound Treatment:

- Prepare serial dilutions of this compound or its derivatives in the appropriate cell culture medium.

- Treat the cells with the compound dilutions and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

3. MTT Staining:

- Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.

4. Formazan Solubilization and Absorbance Reading:

- Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

5. Data Analysis:

- Calculate the percentage of cell viability relative to the vehicle control.

- Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, by plotting a dose-response curve.

Signaling Pathways and Mechanism of Action

While the precise molecular targets of this compound are still under investigation, studies on related triterpenoids and limonoids provide valuable insights into its potential mechanisms of action.

Antiviral Mechanism

Research on 3-α-tigloyl-melianol and melianone suggests that their antiviral activity against WNV occurs at an early stage of the viral life cycle.[1][2] These compounds were shown to be effective only when added during the infection, indicating that they likely inhibit viral entry into the host cell or a very early post-entry event.[1][2]

Caption: Proposed antiviral mechanism of this compound derivatives.

Anticancer Mechanism: Induction of Apoptosis

The cytotoxic effects of limonoids are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Studies on compounds structurally similar to this compound, such as 12-O-Acetylazedarachin B, have revealed the involvement of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.[4] This process is typically mediated by the activation of a cascade of enzymes called caspases.

The intrinsic pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates caspase-9, which then activates executioner caspases like caspase-3. The extrinsic pathway is triggered by the binding of death ligands to their receptors on the cell surface, leading to the activation of caspase-8, which also converges on the activation of caspase-3. Activated caspase-3 is responsible for the cleavage of various cellular substrates, ultimately leading to cell death. The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is a critical regulator of the intrinsic pathway.

References

- 1. Limonoids from Melia azedarach Fruits as Inhibitors of Flaviviruses and Mycobacterium tubercolosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Limonoids from Melia azedarach Fruits as Inhibitors of Flaviviruses and Mycobacterium tubercolosis [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxic limonoids from Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytotoxic and apoptosis-inducing activities of 12-O-Acetylazedarachin B from the fruits of Melia azedarach in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Ethnomedicinal Potential of Melianol-Containing Plants: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melianol, a tetracyclic triterpenoid, and its derivatives are secondary metabolites found in plants of the Meliaceae family, notably in the genera Melia and Turraea. These plants have a rich history in traditional medicine across various cultures for treating a wide array of ailments, including inflammatory conditions, infectious diseases, and parasitic infestations. This technical guide synthesizes the current knowledge on the ethnomedicinal uses of this compound-containing plants, their bioactive compounds, and underlying mechanisms of action. Quantitative data on the biological activities of this compound-related compounds are presented, alongside detailed experimental protocols for their evaluation. Furthermore, this guide elucidates the modulation of key signaling pathways by these compounds, providing a foundation for future research and development of novel therapeutics.

Introduction

Plants have perennially served as a vital source of medicinal compounds. The Meliaceae family, in particular, is a rich reservoir of structurally diverse and biologically active molecules. Among these, this compound and its related limonoids and triterpenoids have garnered significant scientific interest. This document provides an in-depth exploration of the ethnomedicinal applications of plants known to contain these compounds, with a focus on providing actionable data and methodologies for the scientific community.

Ethnomedicinal Uses of this compound-Containing Plants

The primary plant sources of this compound and its derivatives include Melia azedarach (Chinaberry or Persian lilac) and various species of the Turraea genus, such as Turraea floribunda and Turraea nilotica.

Table 1: Ethnomedicinal Uses of Melia azedarach

| Plant Part | Traditional Use |

| Leaves, Bark, Fruits | Treatment of skin diseases, malaria, inflammation, and intestinal worms.[1] |

| Leaves, Fruit, Roots, Seeds | Used to address fever, wounds, and digestive issues.[1] |

| Flowers | Formulated into creams for treating bacterial skin infections.[2] |

| Fruit, Bark, Leaves | Utilized for their anti-malarial properties.[2] |

Table 2: Ethnomedicinal Uses of Turraea Species

| Species | Plant Part | Traditional Use |

| Turraea floribunda | Roots, Bark | Treatment for rheumatism, dropsy, and heart ailments; used as a purgative and enema.[2] |

| Turraea nilotica | Roots | Employed for managing abdominal pain, venereal diseases, constipation, menstrual cramps, epilepsy, diarrhea, and pneumonia.[3] |

Quantitative Bioactivity Data

While specific quantitative data for this compound is limited, studies on its derivatives and other triterpenoids from Melia azedarach provide valuable insights into their therapeutic potential.

Table 3: Quantitative Bioactivity of this compound Derivatives and Related Compounds

| Compound | Bioactivity | Cell Line/Organism | Quantitative Data |

| 3-α-tigloyl-melianol | Antiviral (West Nile Virus) | Vero cells | EC50: 3 µM |

| 3-α-tigloyl-melianol | Antitubercular | Mycobacterium tuberculosis | MIC: 29 µM |

| Melianone | Antitubercular | Mycobacterium tuberculosis | MIC: 70 µM |

| Various Triterpenoids & Steroids from M. azedarach | Cytotoxicity | A549, H460, HGC27 (human cancer cell lines) | IC50: 5.6-21.2 µg/mL[4] |

Experimental Protocols

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antiviral Activity Assessment: Plaque Reduction Assay

This assay determines the concentration of an antiviral agent that is required to reduce the number of viral plaques by 50%.

Protocol:

-

Cell Monolayer Preparation: Seed a suitable host cell line (e.g., Vero cells for WNV) in 6-well plates to form a confluent monolayer.

-

Virus Dilution and Treatment: Prepare serial dilutions of the virus stock. Pre-incubate a known titer of the virus with various concentrations of the test compound for 1 hour at 37°C.

-

Infection: Remove the culture medium from the cell monolayers and infect the cells with 100 µL of the virus-compound mixture. Allow the virus to adsorb for 1 hour at 37°C.

-

Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing 1% methylcellulose or agarose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until visible plaques are formed (typically 3-5 days).

-

Plaque Visualization: Fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution to visualize and count the plaques.

-

Data Analysis: Count the number of plaques for each compound concentration and calculate the percentage of plaque reduction compared to the virus control (no compound). Determine the EC50 value.

Signaling Pathways and Mechanisms of Action

Limonoids and triterpenoids isolated from Melia and Turraea species have been shown to modulate several key signaling pathways implicated in inflammation and cancer. While the specific pathways affected by this compound are yet to be fully elucidated, the activity of related compounds suggests potential targets.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Some triterpenoids from Meliaceae have demonstrated the ability to inhibit this pathway.[5][6]

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. Limonoids have been shown to interfere with this pathway.[7]

Experimental Workflow for Bioactivity Screening

The following diagram outlines a typical workflow for the screening and characterization of bioactive compounds like this compound from plant sources.

Conclusion and Future Directions

The plants containing this compound and its derivatives represent a promising frontier for the discovery of new drugs, particularly in the areas of antiviral and anticancer therapy. The ethnomedicinal history of these plants provides a strong foundation for their continued investigation. Future research should focus on the isolation and characterization of this compound itself and the determination of its specific bioactivities and mechanisms of action. The detailed protocols and pathway analyses provided in this guide are intended to facilitate these efforts and accelerate the translation of traditional knowledge into modern therapeutics. Further in-vivo studies are warranted to validate the promising in-vitro findings and to assess the safety and efficacy of these natural compounds.

References

- 1. Chemical Constituents from the Fruit of Melia azedarach and Their Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Limonoids from the fruits of Melia azedarach and their cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic triterpenoids and steroids from the bark of Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Meliasanines A-L, tirucallane-type triterpenoids from Melia toosendan with anti-inflammatory properties via NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Suppression of MAPK and NF-κB pathways by limonene contributes to attenuation of lipopolysaccharide-induced inflammatory responses in acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

Melianol: A Technical Guide to its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melianol is a naturally occurring tetracyclic triterpenoid that has garnered significant interest within the scientific community for its potential therapeutic applications.[1] Isolated from the fruits of Melia azedarach, this compound has demonstrated promising anti-inflammatory, antiviral, and cytotoxic activities.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its modulation of key signaling pathways.

Chemical and Physical Properties

This compound, also known as Deacetylturreanthin, possesses the chemical formula C30H48O4.[2] Its systematic IUPAC name is (2R,5R)-5-(3,3-dimethyloxiran-2-yl)-3-[(3S,9R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-ol and its CAS registry number is 16838-01-0.[2]

Table 1: Computed Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 472.7 g/mol | PubChem[2] |

| XLogP3 | 5.7 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 472.35526001 g/mol | PubChem[2] |

| Monoisotopic Mass | 472.35526001 g/mol | PubChem[2] |

| Topological Polar Surface Area | 62.2 Ų | PubChem[2] |

| Heavy Atom Count | 34 | PubChem |

| Formal Charge | 0 | PubChem |

| Complexity | 892 | PubChem[2] |

Solubility:

Experimentally determined solubility data for this compound in various solvents is limited. As a lipophilic molecule, it is expected to exhibit poor solubility in water and good solubility in organic solvents such as methanol, ethanol, chloroform, and ethyl acetate.[3][4][5][6]

Experimental Protocols

Extraction and Isolation of this compound from Melia azedarach

The following is a generalized protocol for the extraction and isolation of this compound from the fruits of Melia azedarach, based on common phytochemical extraction techniques.[3][7][8][9]

Workflow for this compound Extraction and Isolation

Caption: A generalized workflow for the extraction and isolation of this compound.

Methodology:

-

Plant Material Preparation: Collect fresh fruits of Melia azedarach, wash them thoroughly, and dry them in a shaded area until a constant weight is achieved. Grind the dried fruits into a coarse powder.

-

Extraction: Macerate the powdered plant material with methanol (e.g., 1:10 w/v) at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times to ensure maximum yield.

-

Filtration and Concentration: Filter the combined methanolic extracts through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain a crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The fraction containing this compound is typically found in the ethyl acetate layer.

-

Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on silica gel (60-120 mesh). Elute the column with a gradient of n-hexane and ethyl acetate. Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

-

Purification: Pool the fractions showing the presence of this compound (as indicated by TLC comparison with a standard, if available) and further purify them using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[10][11][12][13]

Analytical Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) and record the ¹H and ¹³C NMR spectra.[14][15][16][17] These spectra will provide detailed information about the chemical structure, including the number and types of protons and carbons, their chemical environments, and their connectivity.

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): Obtain the mass spectrum of this compound using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., TOF, Orbitrap). This will provide the exact mass of the molecule, confirming its elemental composition.[18]

Investigation of Signaling Pathway Modulation

Preliminary studies suggest that this compound exerts its anti-inflammatory effects through the modulation of the NF-κB and JAK2 signaling pathways. The following are generalized protocols to investigate these effects.

Workflow for Analyzing this compound's Effect on Signaling Pathways

Caption: A general workflow for studying the effects of this compound on cellular signaling pathways.

a) NF-κB Signaling Pathway Analysis: [19][20][21][22][23]

-

Cell Culture and Treatment: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and treat the cells with different concentrations of this compound for a specified time, with or without a pro-inflammatory stimulus like Lipopolysaccharide (LPS).

-

Western Blot Analysis: Prepare whole-cell lysates and nuclear extracts. Perform Western blotting to analyze the protein levels of key components of the NF-κB pathway, including phosphorylated IκBα, total IκBα, phosphorylated p65, and total p65. A decrease in phosphorylated IκBα and an increase in nuclear p65 would indicate pathway activation, which could be potentially inhibited by this compound.

-

Reporter Gene Assay: Transfect cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase). Measure the reporter gene activity after treatment with this compound and a stimulus to quantify the transcriptional activity of NF-κB.

b) JAK2 Signaling Pathway Analysis: [24][25][26][27][28][29][30][31][32][33]

-

Cell Culture and Treatment: Use a relevant cell line and treat with this compound, with or without a specific cytokine that activates the JAK2 pathway (e.g., IL-6).

-

Western Blot Analysis: Analyze the phosphorylation status of JAK2 and its downstream target STAT3 using specific antibodies. A reduction in the levels of phosphorylated JAK2 and phosphorylated STAT3 in this compound-treated cells would suggest an inhibitory effect on this pathway.

-

Quantitative PCR (qPCR): Extract total RNA from the treated cells and perform reverse transcription followed by qPCR to analyze the expression levels of downstream target genes of the JAK-STAT pathway, such as Bcl-xL, MMP-2, and MMP-9.[31]

Signaling Pathways

1. NF-κB Signaling Pathway Modulation by this compound

The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[34][35][36] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription. This compound is hypothesized to inhibit this pathway, thereby reducing the production of inflammatory mediators.

Caption: Proposed mechanism of this compound's inhibition of the NF-κB signaling pathway.

2. JAK2 Signaling Pathway Modulation by this compound

The Janus kinase 2 (JAK2) is a non-receptor tyrosine kinase that plays a critical role in cytokine signaling.[24][25][26][27][28][29][30][31][32][33] Upon cytokine binding to its receptor, JAK2 is activated through phosphorylation, which in turn phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the expression of genes involved in cell proliferation, differentiation, and survival. Dysregulation of the JAK2-STAT pathway is implicated in various diseases, including cancer and inflammatory disorders. This compound may exert its therapeutic effects by inhibiting this pathway.

Caption: Postulated inhibitory effect of this compound on the JAK2-STAT signaling pathway.

Conclusion

This compound stands out as a promising natural product with significant therapeutic potential. While its physical and chemical properties are still being fully elucidated, the available data provide a solid foundation for further research. The detailed experimental protocols outlined in this guide offer a starting point for scientists and drug development professionals to explore the multifaceted nature of this compound. Further investigation into its mechanism of action, particularly its effects on the NF-κB and JAK2 signaling pathways, will be crucial in unlocking its full potential for the development of novel therapeutic agents.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C30H48O4 | CID 177786 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. phytojournal.com [phytojournal.com]

- 4. toku-e.com [toku-e.com]